molecular formula C9H12NNaO3 B2685800 sodium 2-oxo-octahydro-1H-indole-6-carboxylate CAS No. 2172018-86-7

sodium 2-oxo-octahydro-1H-indole-6-carboxylate

Cat. No.: B2685800
CAS No.: 2172018-86-7
M. Wt: 205.189
InChI Key: PSJGMTARGVCTFS-UHFFFAOYSA-M
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Description

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a chemical compound with the molecular formula C9H12NNaO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their various biologically vital properties and play a crucial role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-octahydro-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with sodium hydroxide. The process includes heating the reactants under controlled conditions to facilitate the formation of the desired compound. The reaction conditions often involve temperatures above 160°C and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions produce more reduced forms of the compound .

Scientific Research Applications

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives, which are important in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of sodium 2-oxo-octahydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is unique due to its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where other indole derivatives may not be as effective .

Biological Activity

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

This compound features a unique indole structure which contributes to its biological activity. The indole scaffold is well-known for its presence in numerous biologically active compounds, including many pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have shown potent antibacterial and antifungal activities.

Microorganism Activity Reference
Staphylococcus aureus MIC: 8.7 µM
Escherichia coli MIC: 20 µM
Candida albicans IC50: 78 µM
Pseudomonas aeruginosa MIC: 9.375 µg/mL

These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.

  • Induction of Apoptosis : Compounds derived from this compound have been shown to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
  • Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G2/M phase, effectively halting the proliferation of cancer cells.
Cancer Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer) IC50: 14.8 µMInduces apoptosis
HepG2 (Liver Cancer) IC50: 18.3 µMCell cycle arrest
H1299 (Lung Cancer) IC50: 449.5 µMROS production

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the indole scaffold can significantly enhance potency and selectivity against target cells.

Key Findings from SAR Studies

  • Substituents at the C8 position significantly affect TLR4 agonist activity.
  • Methylation at N5 reduces toxicity while maintaining biological activity.

These modifications highlight the importance of molecular design in enhancing the therapeutic potential of indole-based compounds.

Case Studies

Recent studies have explored various derivatives of this compound, revealing promising results across different biological assays:

  • Anticancer Activity : A derivative exhibited selective cytotoxicity against MCF7 cells with minimal effects on normal cells, indicating a favorable therapeutic window.
  • Antimicrobial Efficacy : Another study reported a derivative that significantly reduced the minimum inhibitory concentration (MIC) for methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.

Properties

IUPAC Name

sodium;2-oxo-1,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h5-7H,1-4H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGMTARGVCTFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2CC1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172018-86-7
Record name sodium 2-oxo-octahydro-1H-indole-6-carboxylate
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